molecular formula C21H22N2O2 B11640030 Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11640030
M. Wt: 334.4 g/mol
InChI Key: OUZXHDLASNTREI-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with ethyl, dimethyl, and amino groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amino Group Introduction: The amino group at position 4 can be introduced via nucleophilic substitution using 4-methylphenylamine.

    Esterification: Finally, the carboxylic acid group at position 3 can be esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing catalysts and solvents that are more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using hydrogenation.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Studies: The compound is used in research to understand its interaction with biological macromolecules like proteins and DNA.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Industrial Applications: Potential use in the development of dyes and pigments due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]quinoline-3-carboxylate
  • Ethyl 6,8-dimethyl-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylamino group enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 6,8-dimethyl-4-(4-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O2/c1-5-25-21(24)18-12-22-19-15(4)10-14(3)11-17(19)20(18)23-16-8-6-13(2)7-9-16/h6-12H,5H2,1-4H3,(H,22,23)

InChI Key

OUZXHDLASNTREI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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